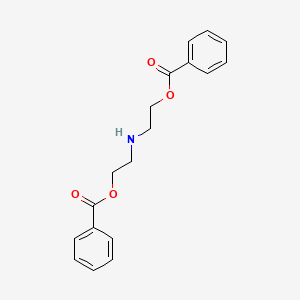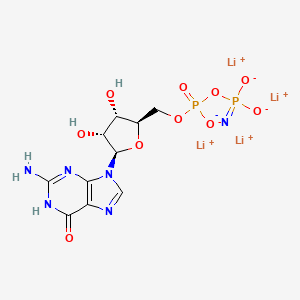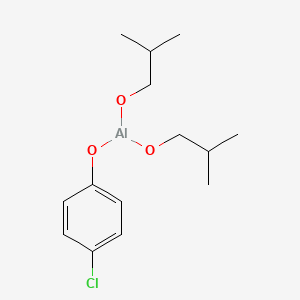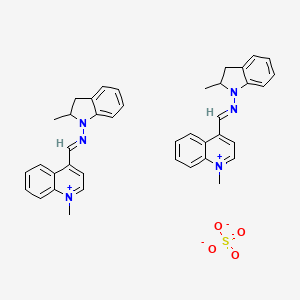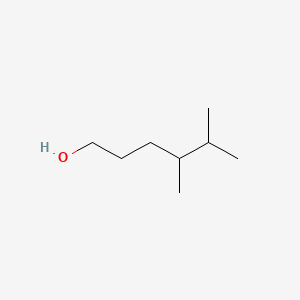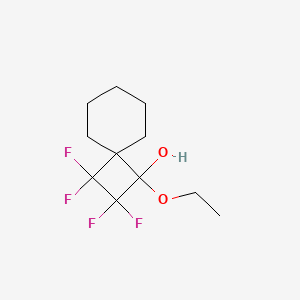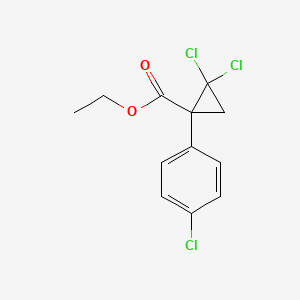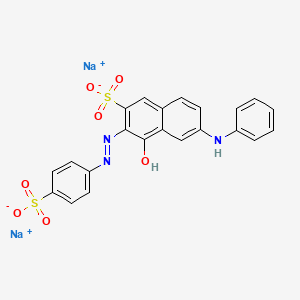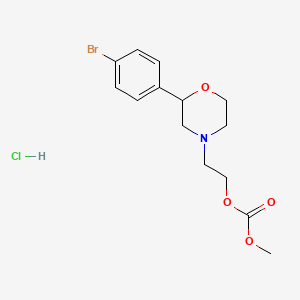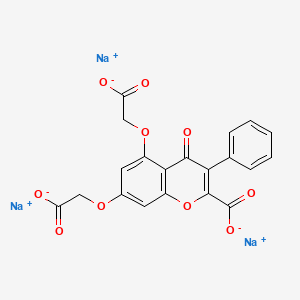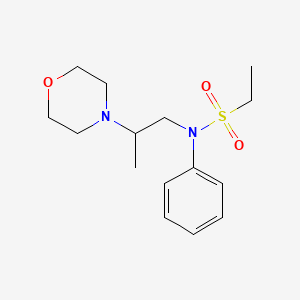
N-(2-Morpholinopropyl)ethanesulfonanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Morpholinopropyl)ethanesulfonanilide is a chemical compound with the molecular formula C15H24N2O3S and a molecular weight of 312.43 g/mol It is known for its unique structure, which includes a morpholine ring, a propyl chain, and an ethanesulfonanilide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinopropyl)ethanesulfonanilide typically involves the reaction of morpholine with a suitable propylating agent, followed by the introduction of the ethanesulfonanilide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including purification through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Morpholinopropyl)ethanesulfonanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-(2-Morpholinopropyl)ethanesulfonanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N-(2-Morpholinopropyl)ethanesulfonanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-Morpholino)ethanesulfonic acid (MES): A similar compound used as a buffering agent in biological and chemical experiments.
3-(N-Morpholino)propanesulfonic acid (MOPS): Another buffering agent with similar applications in biochemical research.
Uniqueness
N-(2-Morpholinopropyl)ethanesulfonanilide is unique due to its specific structure, which combines the properties of morpholine, propyl, and ethanesulfonanilide groups. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
94501-76-5 |
|---|---|
Molekularformel |
C15H24N2O3S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylpropyl)-N-phenylethanesulfonamide |
InChI |
InChI=1S/C15H24N2O3S/c1-3-21(18,19)17(15-7-5-4-6-8-15)13-14(2)16-9-11-20-12-10-16/h4-8,14H,3,9-13H2,1-2H3 |
InChI-Schlüssel |
FUWUPDIJYVIPGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N(CC(C)N1CCOCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


